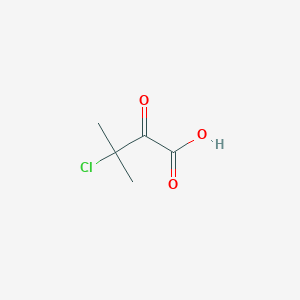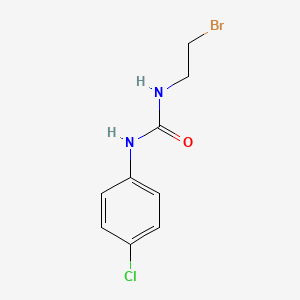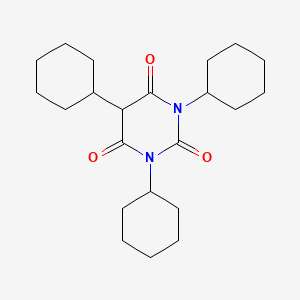
Barbituric acid, 1,3,5-tricyclohexyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Barbituric acid, 1,3,5-tricyclohexyl- is a derivative of barbituric acid, which is a compound based on a pyrimidine heterocyclic skeleton Barbituric acid itself is not pharmacologically active but serves as the parent compound for barbiturate drugs
准备方法
The synthesis of 1,3,5-tricyclohexyl barbituric acid typically involves the reaction of N,N’-dicyclohexyl urea with malonic acid in the presence of glacial acetic acid and acetic anhydride. This reaction produces the desired barbituric acid derivative, which is then crystallized, filtered, and dried to obtain a refined product . This method is efficient, yielding a high-purity product with a reasonable production cost.
化学反应分析
1,3,5-tricyclohexyl barbituric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.
Reduction: Reduction reactions can modify the cyclohexyl groups or the barbituric acid core.
Substitution: The compound can participate in substitution reactions, where one or more of the cyclohexyl groups can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .
科学研究应用
1,3,5-tricyclohexyl barbituric acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
作用机制
The mechanism of action of 1,3,5-tricyclohexyl barbituric acid involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, the compound can modulate synaptic inhibition, leading to sedative and anticonvulsant effects. The pathways involved include the potentiation of GABAergic transmission and inhibition of excitatory neurotransmitter release .
相似化合物的比较
1,3,5-tricyclohexyl barbituric acid can be compared with other barbituric acid derivatives, such as:
Phenobarbital: A long-acting barbiturate used as an anticonvulsant and sedative.
Thiopental: A short-acting barbiturate used for anesthesia induction.
属性
CAS 编号 |
747-78-4 |
|---|---|
分子式 |
C22H34N2O3 |
分子量 |
374.5 g/mol |
IUPAC 名称 |
1,3,5-tricyclohexyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C22H34N2O3/c25-20-19(16-10-4-1-5-11-16)21(26)24(18-14-8-3-9-15-18)22(27)23(20)17-12-6-2-7-13-17/h16-19H,1-15H2 |
InChI 键 |
QTTNFALEHFHMAW-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C2C(=O)N(C(=O)N(C2=O)C3CCCCC3)C4CCCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


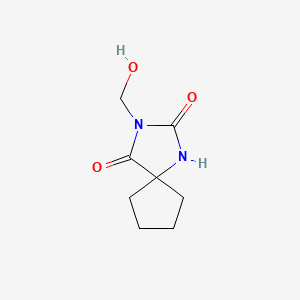
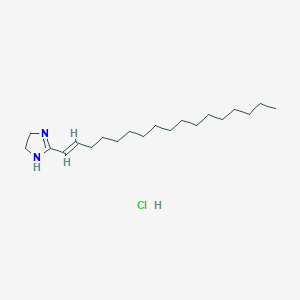


![Thieno[3,4-b][1,4]benzodioxin, 4a,5,6,7,8,8a-hexahydro](/img/structure/B13799966.png)

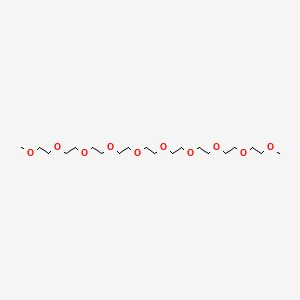
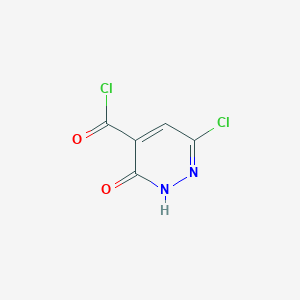
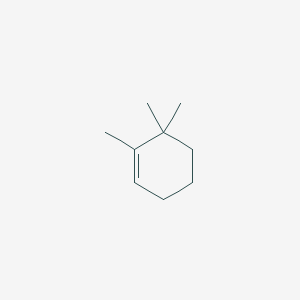

![N-[(4-aminophenyl)carbamothioyl]-4-chlorobutanamide](/img/structure/B13800010.png)

